PTH-histidine
Overview
Description
PTH-histidine is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
PTH-Histidine primarily targets parathyroid hormone receptors present on the surface of cells . These receptors are specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis and bone remodeling .
Mode of Action
The biological actions of this compound are mediated through binding to at least two distinct high-affinity cell-surface receptors . The interaction of this compound with these receptors leads to a series of biochemical reactions that ultimately influence bone metabolism .
Biochemical Pathways
This compound plays a crucial role in the regulation of calcium and phosphate homeostasis and bone remodeling . It is involved in a common biosynthetic pathway, which consists of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many Gram-negative and Gram-positive bacteria .
Pharmacokinetics
The pharmacokinetics of this compound involve its interaction with various other molecules. For instance, free Met protects the Met residues in PTH from oxidation by H2O2 and H2O2 +Fe(II). Mannitol and EDTA were effective against H2O2 +Fe(II). Free Trp protected only the Trp residue in PTH from oxidation by AAPH, the combination of Trp and Met was effective against all three oxidant conditions .
Result of Action
The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . It also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, PTH is measured by automated immunoassay methods of different generations. PTH assays differ in the antibodies used and consequently the extent to which PTH fragments and PTH isoforms are measured, in addition to biologically active PTH . This can affect the detection and measurement of PTH, thereby influencing its action, efficacy, and stability .
Properties
IUPAC Name |
5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMZNRKVSFJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392939 | |
Record name | PTH-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5835-68-7 | |
Record name | PTH-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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